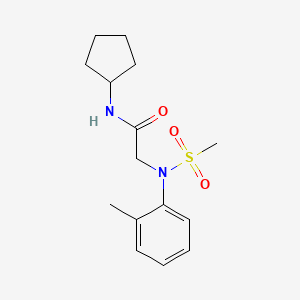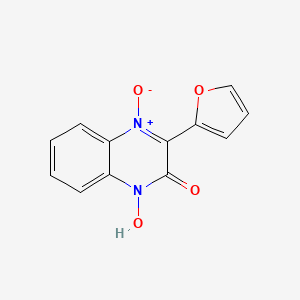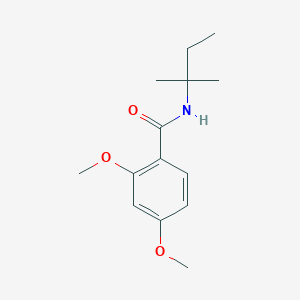![molecular formula C15H23NO3 B5726805 N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide CAS No. 42600-75-9](/img/structure/B5726805.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide, commonly known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Upjohn Laboratories. U-47700 is a highly potent drug that acts on the body's opioid receptors to produce pain relief and euphoria. It has gained popularity in recent years as a recreational drug, but it also has potential applications in scientific research.
Mécanisme D'action
U-47700 acts on the body's opioid receptors, which are proteins located on the surface of cells in the brain and spinal cord. When U-47700 binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This produces pain relief and a feeling of euphoria.
Biochemical and Physiological Effects:
U-47700 has a range of biochemical and physiological effects on the body. It produces pain relief, sedation, and a feeling of euphoria. It can also cause respiratory depression, nausea, and vomiting. Long-term use of U-47700 can lead to addiction, tolerance, and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
U-47700 has several advantages for use in lab experiments. It is highly potent and selective for opioid receptors, which makes it a useful tool for studying these receptors and their role in pain perception. However, its potential for abuse and addiction makes it a risky substance to work with, and it requires specialized equipment and expertise to handle safely.
Orientations Futures
There are several future directions for research on U-47700. One area of interest is the development of new drugs that target opioid receptors and produce pain relief without the risk of addiction or overdose. Another area of interest is the study of the mechanisms of opioid addiction and withdrawal, which could lead to new treatments for opioid addiction. Finally, there is a need for further research on the safety and efficacy of U-47700 and other synthetic opioids, particularly in the context of their potential for abuse and addiction.
Méthodes De Synthèse
U-47700 can be synthesized using a variety of methods, including the Leuckart-Wallach reaction and the Mannich reaction. The Leuckart-Wallach reaction involves the reduction of a ketone with ammonium formate, while the Mannich reaction involves the condensation of an amine, a ketone, and formaldehyde. Both methods require specialized equipment and expertise to carry out safely and efficiently.
Applications De Recherche Scientifique
U-47700 has potential applications in scientific research, particularly in the study of opioid receptors and their role in pain perception. It can be used to investigate the mechanisms of opioid receptor activation and to develop new drugs that target these receptors. U-47700 may also be useful in the study of opioid addiction and withdrawal.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)14(17)16-9-8-11-6-7-12(18-4)13(10-11)19-5/h6-7,10H,8-9H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFJQAYJHWCHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355276 |
Source


|
| Record name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide | |
CAS RN |
42600-75-9 |
Source


|
| Record name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-ethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5726735.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5726743.png)

![N-cyclopentyl-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5726748.png)


![2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5726760.png)
![1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5726766.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B5726772.png)
![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5726781.png)


